molecular formula C22H24N2O B390182 1,3-Dibenzyl-2-(5-methylfuran-2-yl)imidazolidine

1,3-Dibenzyl-2-(5-methylfuran-2-yl)imidazolidine

Katalognummer: B390182
Molekulargewicht: 332.4g/mol
InChI-Schlüssel: UXUAUANTZTWBCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dibenzyl-2-(5-methylfuran-2-yl)imidazolidine is an organic compound with the molecular formula C22H24N2O It is characterized by the presence of two benzyl groups, a furan ring, and an imidazolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibenzyl-2-(5-methylfuran-2-yl)imidazolidine typically involves the reaction of benzylamine with 5-methyl-2-furaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the imidazolidine ring. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C).

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dibenzyl-2-(5-methylfuran-2-yl)imidazolidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The imidazolidine ring can be reduced to form imidazolidines with different substituents.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the imidazolidine ring may produce various imidazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-Dibenzyl-2-(5-methylfuran-2-yl)imidazolidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,3-Dibenzyl-2-(5-methylfuran-2-yl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Vergleich Mit ähnlichen Verbindungen

1,3-Dibenzyl-2-(5-methylfuran-2-yl)imidazolidine can be compared with other similar compounds, such as:

    1,3-Dibenzyl-2-(2-furyl)imidazolidine: Lacks the methyl group on the furan ring, which may affect its reactivity and biological activity.

    1,3-Dibenzyl-2-(5-methyl-2-thienyl)imidazolidine: Contains a thiophene ring instead of a furan ring, which may influence its chemical properties and applications.

Eigenschaften

Molekularformel

C22H24N2O

Molekulargewicht

332.4g/mol

IUPAC-Name

1,3-dibenzyl-2-(5-methylfuran-2-yl)imidazolidine

InChI

InChI=1S/C22H24N2O/c1-18-12-13-21(25-18)22-23(16-19-8-4-2-5-9-19)14-15-24(22)17-20-10-6-3-7-11-20/h2-13,22H,14-17H2,1H3

InChI-Schlüssel

UXUAUANTZTWBCO-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4

Kanonische SMILES

CC1=CC=C(O1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.